molecular formula C16H20N2 B1684581 JSH-23 CAS No. 749886-87-1

JSH-23

Cat. No.: B1684581
CAS No.: 749886-87-1
M. Wt: 240.34 g/mol
InChI Key: YMFNPBSZFWXMAD-UHFFFAOYSA-N
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Description

JSH-23 is a novel antioxidant compound known for its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This compound has shown promise in various scientific research applications, particularly in the fields of pharmacology and biochemistry .

Mechanism of Action

Target of Action

JSH-23, also known as 4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine, primarily targets NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Mode of Action

This compound inhibits the transcriptional activity of NF-κB . It operates by suppressing the nuclear translocation of the NF-κB p65 subunit, without affecting the degradation of IκBα .

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses the RANKL-induced osteoclastogenesis, bone resorption, and the expression of specific genes via inhibition of the NF-κB signaling pathway . It also suppresses RANKL-induced ROS generation via the TRAF6/Rac1/NOX1 pathway and enhances the expression of Nrf2/HO-1 .

Pharmacokinetics

It is known that this compound is soluble in dmso , which suggests that it may be administered in this solvent for in vivo studies. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. It dose-dependently inhibits NF-κB’s transcriptional activity in lipopolysaccharide (LPS)-stimulated macrophages . It also significantly reduces the DNA-binding activity of NF-κB induced by LPS . Furthermore, this compound has been found to inhibit the expression of pro-inflammatory transcripts and enzymes, including IL-6, IL-1β, COX-2, and TNF-α .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the presence of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, this compound has been shown to inhibit NF-κB’s transcriptional activity in a dose-dependent manner . More research is needed to fully understand how other environmental factors might influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

JSH-23, chemically known as 4-methyl-N1-(3-phenylpropyl)-1,2-benzenediamine, can be synthesized through a series of organic reactions. The synthesis typically involves the reaction of 4-methyl-1,2-phenylenediamine with 3-phenylpropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

JSH-23 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of reactive oxygen species (ROS) scavengers, while reduction can yield more stable derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of JSH-23

This compound is unique in its ability to inhibit NF-κB nuclear translocation without affecting IκBα degradation. This selective inhibition makes it a valuable tool for studying NF-κB signaling and its role in various biological processes. Additionally, its antioxidant properties and ability to enhance Nrf2/HO-1 expression further distinguish it from other similar compounds .

Biological Activity

JSH-23 is a selective inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating immune response, inflammation, and cell survival. This compound has garnered attention for its potential therapeutic applications in various inflammatory and neurodegenerative diseases. Its biological activity is primarily attributed to its ability to inhibit NF-κB transcriptional activity without affecting IκB degradation, thereby modulating inflammatory responses and oxidative stress.

This compound exerts its biological effects through several key mechanisms:

  • Inhibition of NF-κB Activation : this compound directly inhibits the nuclear translocation of NF-κB subunits (p65/p50), which is critical for the transcription of pro-inflammatory genes. This inhibition leads to decreased expression of various inflammatory mediators, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2) .
  • Antioxidant Activity : this compound enhances the expression of antioxidant proteins such as Nrf2 and heme oxygenase-1 (HO-1), contributing to its protective effects against oxidative stress . This antioxidant activity is particularly significant in conditions characterized by elevated reactive oxygen species (ROS).
  • Anti-inflammatory Effects : In preclinical models, this compound has demonstrated potent anti-inflammatory effects, reducing levels of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation .

1. Anti-inflammatory Effects

A study investigating the effects of this compound on LPS-induced inflammation in rats found that acute treatment with 10 mg/kg significantly reduced hypothermic responses and pro-inflammatory mediator levels . Chronic administration (3 mg/kg for 14 days) also resulted in substantial decreases in immobility time during forced swim tests, indicating an antidepressant-like effect alongside anti-inflammatory benefits.

2. Effects on Diabetic Neuropathy

In diabetic rat models, this compound administration led to improvements in nerve conduction velocity and blood flow deficits associated with diabetic neuropathy. The treatment reduced mechanical hyperalgesia and decreased levels of inflammatory cytokines such as IL-6 and TNF-α . This suggests that this compound may offer therapeutic benefits for managing diabetic complications by targeting neuroinflammation.

3. Osteolysis Prevention

Recent research highlighted this compound's role in preventing osteolysis by regulating ROS generation through the TRAF6/Rac1/NOX1 pathway. It was shown to enhance bone mass by mitigating oxidative damage and promoting antioxidant defenses in osteoblasts .

Study Model Dosage Findings
LPS-Induced InflammationRats10 mg/kgReduced hypothermia and pro-inflammatory cytokines
Diabetic NeuropathyDiabetic Rats1-3 mg/kgImproved nerve function; reduced inflammatory markers
Osteolysis PreventionOsteoblastsNot specifiedEnhanced Nrf2/HO-1 expression; reduced ROS

Properties

IUPAC Name

4-methyl-1-N-(3-phenylpropyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-13-9-10-16(15(17)12-13)18-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12,18H,5,8,11,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFNPBSZFWXMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCCCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587909
Record name 4-Methyl-N~1~-(3-phenylpropyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749886-87-1
Record name 4-Methyl-N1-(3-phenylpropyl)-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749886-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-N~1~-(3-phenylpropyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-N1-(3-phenylpropyl)-1,2-phenylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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